8-Hydroxy-isoquinoline-5-carboxylic acid

Description

Structural Characteristics and Nomenclature

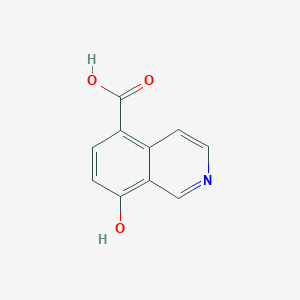

8-Hydroxy-isoquinoline-5-carboxylic acid is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyridine ring (isoquinoline core), with functional groups at the 5th and 8th positions. Its systematic IUPAC name is 8-hydroxyisoquinoline-5-carboxylic acid , reflecting the hydroxyl (-OH) group at position 8 and the carboxylic acid (-COOH) group at position 5 (Figure 1).

Molecular and Structural Properties:

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₇NO₃ |

| Molecular weight | 189.17 g/mol |

| CAS Registry Number | 1823359-54-1 |

| SMILES notation | C1=CC(=C2C=NC=CC2=C1C(=O)O)O |

| Key functional groups | Hydroxyl, carboxylic acid |

The planar structure enables π-π stacking interactions, while the hydroxyl and carboxyl groups facilitate hydrogen bonding and metal chelation. X-ray crystallography studies of related compounds (e.g., IOX1) reveal bidentate metal coordination via the pyridinyl nitrogen and phenolic oxygen.

Historical Context and Research Significance

8-Hydroxy-isoquinoline-5-carboxylic acid emerged from efforts to optimize bioactive quinoline derivatives. Its structural isomer, 5-carboxy-8-hydroxyquinoline (IOX1), was first identified in 2013 as a pan-inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, sparking interest in related compounds.

Key Milestones:

- 2013 : IOX1 (a quinoline analog) shown to inhibit histone demethylases (KDMs) and hypoxia-inducible factor (HIF) hydroxylases.

- 2018 : Synthetic methods for isoquinoline carboxylic acids patented, enabling scalable production.

- 2023 : Demonstrated role in modulating chromatin accessibility to enhance cancer radiotherapy efficacy.

The compound’s significance lies in its dual functionality:

Comparative Analysis of Related Compounds:

Properties

IUPAC Name |

8-hydroxyisoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-2-1-7(10(13)14)6-3-4-11-5-8(6)9/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESWMYJOHAAZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and General Preparation Strategies

The synthesis of 8-Hydroxy-isoquinoline-5-carboxylic acid generally involves cyclization reactions of appropriately substituted precursors, often starting from o-amino acetophenone derivatives or hydroxyquinoline intermediates. Key synthetic approaches include:

Cyclization of o-amino acetophenone derivatives with enolisable ketones : This method uses molecular iodine as a catalyst in ethanol under controlled conditions to promote ring closure, yielding the isoquinoline scaffold bearing the desired hydroxyl and carboxylic acid functionalities.

Formylation and oxidation of hydroxyquinoline precursors : Controlled formylation at specific positions on 8-hydroxyquinoline, followed by oxidation steps (e.g., using potassium permanganate), can introduce the carboxylic acid group at position 5 while retaining the hydroxyl at position 8.

Diazotization and alkali fusion methods : Although more commonly applied to 8-hydroxyquinoline derivatives, these methods can introduce hydroxyl groups and other substitutions on the quinoline skeleton, potentially adaptable for isoquinoline derivatives.

Detailed Reaction Conditions and Catalysts

The preparation of 8-Hydroxy-isoquinoline-5-carboxylic acid is optimized by adjusting catalysts, solvents, temperature, and reaction time:

Recent advances also include the use of nanocatalysts and solvent-free conditions for quinoline and isoquinoline derivatives synthesis, enhancing yield and sustainability:

Nanoparticle-supported catalysts such as Fe3O4 magnetic nanoparticles functionalized with acidic ionic liquids have been reported to catalyze condensation reactions efficiently under solvent-free conditions at moderate temperatures (80-90 °C), with catalyst recyclability up to six cycles without significant loss of activity.

Magnetite-supported dodecylbenzenesulfonic acid catalysts enable synthesis in aqueous media at room temperature, offering greener protocols with shorter reaction times and easier product purification.

While these specific nanocatalyzed methods are reported for quinoline derivatives, similar strategies can be adapted for isoquinoline carboxylic acid synthesis, potentially improving industrial scalability and environmental impact.

Purification Techniques

Purification of 8-Hydroxy-isoquinoline-5-carboxylic acid typically involves:

Crystallization from suitable solvents such as ethanol or ethyl acetate to obtain high-purity crystalline material.

Column chromatography using silica gel with eluents like ethyl acetate/petroleum ether mixtures to separate the desired product from side products and unreacted starting materials.

Recrystallization is employed to enhance purity, especially after oxidation steps where side reactions may generate impurities.

Comparative Data Table of Synthetic Parameters

Research Findings and Notes

The presence of hydroxyl and carboxylic acid groups at specific positions is critical for the biological activity and metal-chelating ability of the compound, necessitating regioselective synthesis methods.

Protection of the hydroxyl group during cross-coupling reactions is essential to prevent side reactions; benzyl groups are commonly used and easily removed post-reaction.

Nanocatalyst-based green methods offer promising alternatives to traditional syntheses, reducing solvent use and reaction times while maintaining high yields and catalyst recyclability.

Industrial-scale synthesis details are limited in literature; however, principles of green chemistry are increasingly adopted to improve sustainability and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-isoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different isoquinoline derivatives.

Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium azide, and various catalysts such as montmorillonite K-10 and nano ZnO . Reaction conditions often involve the use of ethanol as a solvent and mild temperatures to facilitate the reactions.

Major Products

The major products formed from these reactions are typically derivatives of isoquinoline, which can exhibit enhanced biological activities and improved pharmacological properties .

Scientific Research Applications

8-Hydroxy-isoquinoline-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Hydroxy-isoquinoline-5-carboxylic acid involves its ability to bind to specific molecular targets, such as 2-oxoglutarate-dependent oxygenases. By inhibiting these enzymes, the compound can modulate various biological pathways, including those involved in epigenetic regulation and metabolic processes . The hydroxyl and carboxylic acid groups play crucial roles in the binding interactions with the target enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of isoquinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|---|

| 8-Hydroxy-isoquinoline-5-carboxylic acid | 90800-42-3 | C₁₀H₇NO₃ | 205.17 | 8-OH, 5-COOH | Hydroxyl, Carboxylic acid |

| 5-Hydroxyisoquinoline-4-carboxylic acid | 76344-95-1 | C₁₀H₇NO₃ | 205.17 | 5-OH, 4-COOH | Hydroxyl, Carboxylic acid |

| Isoquinoline-5-carboxylic acid | 27810-64-6 | C₁₀H₇NO₂ | 173.17 | 5-COOH | Carboxylic acid |

| 5-Amino-isoquinoline-8-carboxylic acid | 887591-08-4 | C₁₀H₈N₂O₂ | 188.18 | 5-NH₂, 8-COOH | Amino, Carboxylic acid |

| 5-Bromo-8-hydroxyquinoline-7-carboxylic acid | L030164 | C₁₀H₆BrNO₃ | 284.07 | 5-Br, 8-OH, 7-COOH | Bromine, Hydroxyl, Carboxylic acid |

Physicochemical Properties

- Acidity and Solubility: The presence of -COOH and -OH groups in 8-hydroxy-isoquinoline-5-carboxylic acid increases its acidity (lower pKa) compared to non-hydroxylated analogs like isoquinoline-5-carboxylic acid . The brominated analog (5-Bromo-8-hydroxyquinoline-7-carboxylic acid) exhibits reduced solubility in polar solvents due to its hydrophobic bromine substituent .

- Metal Chelation: 8-Hydroxy-isoquinoline-5-carboxylic acid’s hydroxyl and carboxylate groups enable chelation of transition metals (e.g., Fe³⁺, Cu²⁺), similar to 8-hydroxyquinoline derivatives used in antimicrobial agents . The amino-substituted analog (5-Amino-isoquinoline-8-carboxylic acid) lacks strong chelation capacity due to the absence of a hydroxyl group .

Biological Activity

Overview

8-Hydroxy-isoquinoline-5-carboxylic acid (8-HICA) is a heterocyclic compound with significant biological activity. This compound, characterized by its hydroxyl and carboxylic acid functional groups, has gained attention for its potential therapeutic applications, particularly in the fields of cancer treatment, antimicrobial activity, and enzyme inhibition.

- Molecular Formula : C10H7NO3

- CAS Number : 1823359-54-1

- Structural Characteristics : The compound features a hydroxyl group at the 8th position and a carboxylic acid group at the 5th position of the isoquinoline ring, which contributes to its unique biological properties.

8-HICA exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit 2-oxoglutarate (2OG) oxygenases, which play crucial roles in metabolic pathways. This inhibition can lead to altered cellular functions and may induce apoptosis in cancer cells.

- Cell Signaling Modulation : The compound influences signaling pathways related to cell proliferation and migration. For example, it has been observed to inhibit cyclin D1 expression while upregulating p21 mRNA levels in vascular smooth muscle cells (VSMCs).

Anticancer Activity

Research indicates that 8-HICA can inhibit tumor growth in various cancer cell lines. Its ability to induce apoptosis and modulate critical cell cycle regulators makes it a candidate for further development as an anticancer agent .

Antimicrobial Properties

8-HICA has demonstrated antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against antibiotic-resistant strains, showing promising results that suggest potential applications in treating infections caused by resistant bacteria .

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Induces apoptosis, inhibits proliferation |

| Antimicrobial | Effective against Staphylococcus aureus, Klebsiella pneumoniae |

| Enzyme Inhibition | Inhibits 2OG oxygenases |

Case Studies and Research Findings

- Antiviral Activity : A study assessed the antiviral potential of 8-HICA derivatives against H5N1 avian influenza viruses. Results indicated that certain modifications to the structure enhanced antiviral efficacy, suggesting that lipophilicity and electron-withdrawing properties of substituents significantly influence activity .

- Cytotoxicity Evaluation : In cytotoxicity assays against A549 lung cancer cells, 8-HICA exhibited dose-dependent effects, with higher concentrations leading to increased cell death. This supports its potential as a therapeutic agent in oncology .

- Structure-Activity Relationship (SAR) : Analysis of various derivatives of 8-HICA revealed that modifications can enhance biological activity. Compounds with increased lipophilicity tended to show better antiviral effects, indicating that SAR studies are crucial for developing more effective analogs .

Future Research Directions

Given the promising biological activities of 8-HICA, future research should focus on:

- Synthesis of Analogues : Developing new derivatives with improved efficacy and reduced toxicity.

- In Vivo Studies : Conducting animal model studies to evaluate therapeutic potential and safety profiles.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 8-Hydroxy-isoquinoline-5-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as formylation of hydroxyquinoline precursors (e.g., 8-hydroxyquinoline) under controlled pH and temperature. Purification via crystallization or chromatography (e.g., silica gel column) is critical to isolate high-purity products. Reaction conditions (e.g., oxidizing agents like KMnO₄ or reducing agents like NaBH₄) must be optimized to avoid side products .

- Key Data : Analogous compounds (e.g., 8-Fluoroisoquinoline-6-carboxylic acid) require specific catalysts (e.g., Pd/C for hydrogenation) to enhance yield .

Q. How can researchers characterize the structural and electronic properties of 8-Hydroxy-isoquinoline-5-carboxylic acid?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Analyze proton environments (e.g., hydroxyl and carboxylic protons) to confirm substitution patterns.

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks critical for stability .

Q. What are the standard protocols for assessing biological activity in vitro?

- Methodological Answer :

- Enzyme inhibition assays : Use kinetic studies (e.g., Michaelis-Menten plots) to evaluate binding affinity.

- Cell viability assays : Test cytotoxicity via MTT or resazurin-based methods.

- Docking simulations : Preliminary computational screening (e.g., AutoDock Vina) to predict target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structural analogs?

- Methodological Answer :

- Comparative SAR studies : Systematically vary substituents (e.g., fluorine vs. methyl groups) and measure activity shifts. For example, 8-Fluoroisoquinoline-6-carboxylic acid exhibits altered reactivity due to fluorine’s electronegativity, impacting target binding .

- Meta-analysis : Aggregate data from analogs (e.g., 8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid) to identify trends in substituent effects .

Q. What experimental designs mitigate instability of 8-Hydroxy-isoquinoline-5-carboxylic acid in aqueous media?

- Methodological Answer :

- pH-controlled buffers : Maintain pH 6–7 to prevent deprotonation of the hydroxyl group.

- Lyophilization : Stabilize the compound for long-term storage.

- Degradation studies : Use HPLC-MS to identify decomposition products under stress conditions (e.g., heat, light) .

Q. How do computational methods enhance understanding of interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Model ligand-receptor interactions over time (e.g., binding to metalloenzymes).

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity.

- Data integration : Combine docking results with experimental IC₅₀ values to validate models .

Q. What strategies differentiate 8-Hydroxy-isoquinoline-5-carboxylic acid from its structural analogs in mixed samples?

- Methodological Answer :

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA).

- Mass spectrometry : Leverage unique fragmentation patterns (e.g., m/z 173.17 for parent ion) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Standardize measurement conditions : Use USP protocols for solubility testing (e.g., shake-flask method at 25°C).

- Cross-validate with multiple solvents : Compare DMSO, PBS, and ethanol solubility profiles .

Tables for Comparative Analysis

Key Guidelines for Reproducibility

- Document reaction conditions : Include exact temperatures, solvent ratios, and catalyst loads .

- Deposit spectral data : Share NMR/IR raw files in public repositories (e.g., Zenodo) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.